Indigoidine
説明
Contextualization within Natural Products Chemistry
Indigoidine is a natural blue pigment that holds a significant place within the field of natural products chemistry. It is classified as an organic compound belonging to the azaquinone group wikipedia.org. Its distinctive blue coloration arises from an indigoid chromophore, and its symmetrical structure has been confirmed through NMR spectroscopic studies wikipedia.org. This compound's chemical structure is characterized by two pyridone rings, featuring carbonyl and amino groups, which has led to postulations about its antiradical and antioxidant activities researchgate.net. As a secondary metabolite, it is produced by various bacterial species and is of interest due to its potential applications as a dye, an antioxidant, and an antimicrobial agent researchgate.netmdpi.comusu.eduplos.orgnih.govusu.eduacs.org.
Overview of this compound's Biological Origin and Significance in Research
This compound is primarily synthesized by a diverse range of bacteria, including species from genera such as Arthrobacter, Erwinia, Corynebacterium, Clavibacter, Vogesella, Phaeobacter, Photorhabdus, Dickeya, and Streptomyces researchgate.netmdpi.comresearchgate.net. Its biosynthesis is typically triggered by specific biosynthetic gene clusters mdpi.com. A key aspect of its biological origin is its synthesis via a non-ribosomal peptide synthetase (NRPS), which catalyzes the condensation of two L-glutamine molecules mdpi.complos.orgrsc.orgnih.govnih.govgoogle.com.
The significance of this compound in research stems from its multifaceted properties. It is recognized for its potential as a natural blue dye, offering a sustainable alternative to synthetic dyes, particularly in industries like textiles, food, and cosmetics researchgate.netusu.eduacs.org. Beyond its color, this compound is studied for its biological activities, including antioxidant and antimicrobial properties researchgate.netmdpi.comusu.eduplos.orgnih.govusu.eduacs.org. Research also suggests it may play a role in bacterial adaptation, providing a competitive advantage against other organisms in the environment, potentially through antioxidant effects or by suppressing the growth of competing species researchgate.netmdpi.comresearchgate.net. Furthermore, its unique chemical structure and redox activity have led to investigations into its use as a redox state sensor or in biomaterials google.comnih.gov.
Historical Perspective of this compound Discovery and Early Academic Investigations
The discovery of this compound dates back to the 1890s when Otto Voges described the bacterial species Bacillus indigoferus (later renamed Vogesella indigofera) in Kiel, noting its ability to discolor the surrounding medium to a royal blue hue wikipedia.org. Significant early academic investigations into this compound's structure and synthesis were published by Nobel laureate Richard Kuhn and his colleagues in 1964 and 1965 wikipedia.org. Further work on its synthesis was described by Carl-Gerd Dieris and H.-D. Scharf in 1979 wikipedia.org. These foundational studies laid the groundwork for understanding the pigment's chemical nature and its bacterial origins.
Current State of this compound Research Trajectories
Current research on this compound is focused on several key areas. A primary trajectory involves optimizing its production for industrial applications, particularly as a sustainable blue dye. This includes exploring heterologous expression systems in hosts like Escherichia coli, Corynebacterium glutamicum, and Aspergillus oryzae to achieve higher yields than native producers usu.edunih.govrsc.orgresearchgate.net. Studies are also investigating the intricate mechanisms of its biosynthesis, including the roles of specific enzymes like this compound synthetases (e.g., Sc-IndC, BpsA) and helper proteins (e.g., Sc-IndB, Sfp), and exploring metabolic engineering strategies to enhance precursor supply (like L-glutamine) usu.eduplos.orgnih.govrsc.orgnih.govnih.govgoogle.comnih.govgoogle.comresearchgate.net.
Another significant research direction explores its biological functions beyond pigmentation. This includes detailed studies on its antioxidant and antimicrobial activities, as well as its potential roles in bacterial adaptation, cryoprotection, and interactions within specific environmental niches, such as iron-rich or cold aquatic environments researchgate.netmdpi.complos.orgresearchgate.netnih.gov. Researchers are also investigating its potential applications in novel materials and biosensors due to its redox activity and conjugated structure acs.orggoogle.comnih.gov. The development of efficient extraction and purification methods is also an ongoing area of research, aiming to make the pigment more accessible for various applications usu.edugoogle.com.
II. Chemical Properties and Biosynthesis of this compound
Structure
2D Structure
3D Structure
特性
CAS番号 |
2435-59-8 |
|---|---|
分子式 |
C10H8N4O4 |
分子量 |
248.19 g/mol |
IUPAC名 |
3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione |
InChI |
InChI=1S/C10H8N4O4/c11-5-1-3(7(15)13-9(5)17)4-2-6(12)10(18)14-8(4)16/h1-2,11H,12H2,(H,13,15,17)(H2,14,16,18) |
InChIキー |
YCZATMZTIWSFLZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O |
正規SMILES |
C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O |
同義語 |
indigoidine |
製品の起源 |
United States |
Ii. Indigoidine Biosynthesis and Enzymology
Chemical Structure and Properties
Indigoidine possesses a distinctive chemical structure characterized by a symmetrical arrangement of two pyridone rings, classifying it as an azaquinone wikipedia.org. Its systematic IUPAC name is (5E)-3-amino-5-(5-amino-2,6-dioxopyridin-3-ylidene)pyridine-2,6-dione wikipedia.org. The molecule has a molar mass of 248.19 g/mol wikipedia.org.
Physical Properties: this compound typically appears as a blue amorphous powder wikipedia.org. It is generally insoluble in water and most common organic solvents. However, it exhibits solubility in hydrochloric acid, producing a royal blue color, and in hot sulfuric acid, yielding an orange-brown color wikipedia.org. This compound exists in two redox states: an oxidized blue form, which is insoluble in water, and a reduced colorless form, historically referred to as leucothis compound, which is water-soluble nih.gov. It is hypothesized that the reduced state is the biologically relevant form for its antimicrobial properties nih.gov.
Chemical Properties: The color of this compound is attributed to its indigoid chromophore wikipedia.org. The presence of nitrogen atoms in the quinoid rings further contributes to its classification as an azaquinone wikipedia.org. Due to the conjugated double bonds and carbonyl groups within its structure, this compound has the potential to act as a radical scavenger and antioxidant researchgate.netnih.gov.
Mechanistic Details of Non-Ribosomal Peptide Synthetase (NRPS) Involvement
Biosynthetic Pathway and Key Enzymes
The biosynthesis of this compound is a complex enzymatic process, primarily catalyzed by non-ribosomal peptide synthetases (NRPSs) mdpi.complos.orgrsc.orgnih.govnih.govgoogle.com. These NRPSs are large, modular enzymes that assemble peptides using a thiotemplate mechanism plos.orgnih.gov.
Precursors: The primary precursor for this compound biosynthesis is L-glutamine mdpi.complos.orgrsc.orgnih.govnih.govgoogle.comnih.gov. Two molecules of L-glutamine are condensed to form the pigment mdpi.complos.orgrsc.orgnih.govnih.govgoogle.com.
Key Enzymes and Mechanisms:
Biosynthetic Gene Clusters: this compound biosynthesis is encoded by specific gene clusters, often annotated as igi or ind genes nih.govnih.gov. The regulation of these genes can be complex, with some regulators (like PecS) influencing both this compound production and virulence factor synthesis in certain bacteria nih.gov.
Research Findings on Biosynthetic Regulation and Optimization
Research has identified several factors influencing this compound production. The expression of this compound biosynthesis genes can be repressed or silenced in some bacterial strains, leading to reduced or null synthesis mdpi.com. Media composition, such as the use of potato medium for E. chrysanthemi, can affect production levels nih.gov.
Efforts to optimize production have focused on heterologous expression in hosts like E. coli, C. glutamicum, and A. oryzae usu.edunih.govrsc.orgresearchgate.net. These studies have achieved significant titers, with some reaching over 49 g/L in engineered C. glutamicum researchgate.net and 8.81 g/L in E. coli through precursor feeding nih.gov. Metabolic engineering strategies, including the overexpression of genes like glutamine synthetase (glnA), have been employed to enhance the in situ supply of L-glutamine nih.gov. The choice of nitrogen source can also impact L-glutamine supply and subsequent this compound production, with (NH4)2HPO4 showing a positive effect nih.gov.
Studies have also explored the role of specific growth conditions, such as pH, temperature, and the addition of supplements like Tween 80, in enhancing pigment production by engineered strains plos.org. Furthermore, research has investigated the use of non-canonical carbon sources, like para-coumarate, in Pseudomonas putida to improve yield and sustainability acs.orggoogle.comasm.orgbiorxiv.org.
III. Biological Significance and Applications of this compound
Antioxidant and Antimicrobial Activities
This compound has demonstrated significant biological activities, notably as an antioxidant and an antimicrobial agent. Its chemical structure, featuring conjugated systems, suggests a capacity to scavenge free radicals and protect cells from oxidative stress researchgate.netmdpi.comnih.gov. Studies estimate that this compound provides strains that produce it with increased resistance to oxidative stress mdpi.com.
The pigment also exhibits antimicrobial properties. It has been reported to have antibacterial activity against Vibrio fischeri, inhibiting its growth mdpi.com. Research indicates that this compound can suppress the colonization of competing organisms in the environment, suggesting a role in inter-microbial competition researchgate.netmdpi.comresearchgate.net. Studies have shown that this compound-producing strains can inhibit the growth of various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus researchgate.net. Additionally, this compound has been noted to act as a cryoprotectant, offering protection against freezing researchgate.netresearchgate.net.
Industrial Applications as a Natural Dye
The vibrant blue color of this compound makes it a promising candidate for use as a natural dye in various industries, offering a sustainable alternative to synthetic blue dyes like indigo (B80030) researchgate.netusu.eduusu.eduacs.org. Its applications are being explored in:
The development of efficient microbial production systems and purification methods is crucial for realizing these industrial applications usu.edugoogle.com.
Emerging Research Areas and Potential Uses
Beyond its established roles, this compound is being investigated for novel applications:
Research into engineering specific enzymes, such as BpsA, for diverse biotechnological applications is also ongoing wgtn.ac.nz.
Iii. Genetic and Metabolic Engineering for Enhanced Indigoidine Bioproduction
Strategies for Heterologous Indigoidine Production
Heterologous production, the expression of genes in a host organism that does not naturally produce the target compound, is a cornerstone of modern biotechnology. For this compound, this typically involves introducing a gene encoding an this compound synthetase, a type of non-ribosomal peptide synthetase (NRPS), into a microbial host. researchgate.netdtu.dk A crucial step in this process is the co-expression of a 4'-phosphopantetheinyl transferase (PPTase), which is required to convert the inactive "apo" form of the NRPS into its active "holo" form. researchgate.netnih.gov
The choice of microbial host is critical for the successful and economical production of this compound. rsc.org Ideal hosts are genetically tractable, grow rapidly to high cell densities, and can utilize a variety of low-cost carbon and nitrogen sources. rsc.org Both bacterial and fungal systems have been successfully engineered for this purpose. nih.gov
Escherichia coli : As a well-characterized and genetically malleable bacterium, E. coli has been a popular choice for initial studies on heterologous this compound production. researchgate.netnih.gov Researchers have successfully expressed this compound synthetase genes, such as bpsA from Streptomyces lavendulae and Sc-IndC from Streptomyces chromofuscus, in E. coli. researchgate.netnih.govsigmaaldrich.com To enhance production, strategies have included the co-expression of a PPTase like Sfp from Bacillus subtilis or Sc-IndB, and the chromosomal integration of the pathway genes to ensure stable expression. researchgate.netresearchgate.net Feeding L-glutamine, the direct precursor, has been shown to significantly boost titers, with one study reporting up to 8.81 g/L. researchgate.netnih.gov Further metabolic engineering efforts, such as overexpressing glutamine synthetase (GlnA) and optimizing nitrogen sources, have also led to increased yields. nih.govsigmaaldrich.com
Corynebacterium glutamicum : This bacterium is particularly well-suited for this compound production due to its natural ability to produce large quantities of L-glutamate, a direct precursor to L-glutamine. acs.orgkaist.ac.krkaist.ac.kr By expressing the bpsA gene from S. lavendulae, researchers have achieved remarkable this compound titers. acs.orgkaist.ac.kr Metabolic engineering strategies in C. glutamicum have focused on optimizing the supply of L-glutamate and L-glutamine, enhancing glucose uptake, and channeling carbon flux towards the tricarboxylic acid (TCA) cycle to increase precursor availability. acs.orgkaist.ac.krkaist.ac.kracs.org These efforts have resulted in some of the highest reported this compound titers, reaching up to 49.30 g/L in fed-batch fermentation. researchgate.netacs.orgkaist.ac.krkaist.ac.kr
Pseudomonas putida : Known for its metabolic robustness and ability to utilize a wide range of carbon sources, including aromatic compounds derived from lignin, P. putida is an attractive host for sustainable this compound production. nih.govacs.org Engineered strains of P. putida KT2440 have demonstrated promising titers of this compound, with one study achieving approximately 26 g/L in fed-batch cultivations. nih.gov This was accomplished by genomically integrating the bpsA and sfp genes. nih.gov Further research has focused on using CRISPRi-mediated gene repression to redirect metabolic flux towards this compound synthesis, highlighting the advanced genetic tools available for this organism. nih.govgoogle.com
| Host Organism | Key Engineering Strategies | Reported Titer (g/L) | Reference |
|---|---|---|---|
| Escherichia coli | Expression of Sc-IndC and Sc-IndB, L-glutamine feeding | 8.81 | researchgate.netnih.gov |
| Escherichia coli | Co-expression of Sc-IndC, Sc-IndB, and glnA; (NH4)2HPO4 supplementation | 7.08 | nih.govsigmaaldrich.com |
| Corynebacterium glutamicum | Expression of bpsA, precursor supply optimization, byproduct minimization | 49.30 | acs.orgkaist.ac.krkaist.ac.kr |
| Pseudomonas putida | Genomic integration of bpsA and sfp, fed-batch cultivation | ~26 | nih.gov |
Saccharomyces cerevisiae : The baker's yeast S. cerevisiae was the first fungal host used for this compound production. nih.govresearchgate.net By expressing a codon-optimized bpsA gene from S. lavendulae and the sfp PPTase, researchers achieved a titer of 980 mg/L in a 2-L bioreactor. nih.govresearchgate.net Studies have shown that this compound production in S. cerevisiae is closely linked to respiratory metabolism, and promoting these conditions through controlled feeding strategies can enhance yields. nih.gov
Rhodosporidium toruloides : This oleaginous red yeast has emerged as a highly promising host for this compound production due to its ability to grow to high cell densities and utilize diverse and low-cost carbon sources, including lignocellulosic hydrolysates. rsc.orgrsc.orglbl.govdtu.dkresearchgate.net Engineered R. toruloides expressing bpsA and sfp has achieved the highest reported this compound titer to date, reaching an impressive 86.3 g/L in a fed-batch process using glucose. rsc.orgdtu.dk This demonstrates the immense potential of this yeast for scalable and sustainable production. dtu.dkrsc.orgdtu.dk
Aspergillus oryzae : This filamentous fungus, which is "generally recognized as safe" (GRAS), possesses a complete native NRPS system, making it a suitable platform for producing dipeptide pigments like this compound with minimal genetic manipulation. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.org Overexpression of the native this compound synthetase gene (AoinK) in A. oryzae has led to successful this compound production. nih.govnih.gov A key advantage of this system is its ability to secrete the pigment, which simplifies downstream processing. nih.gov Optimization of culture conditions, including pH, temperature, and supplementation with glutamine and MgSO4, has been shown to be crucial for maximizing production, with a maximum titer of 1409.22 mg/L reported. nih.govplos.org
Yarrowia lipolytica : While less explored specifically for this compound, the oleaginous yeast Yarrowia lipolytica is a well-established host for producing various valuable compounds. Its ability to accumulate high levels of intracellular lipids and its well-developed genetic toolbox make it a potentially strong candidate for future this compound production efforts.
| Host Organism | Key Engineering Strategies | Reported Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Expression of bpsA and sfp, respiratory growth promotion | 980 mg/L | nih.govresearchgate.net |
| Rhodosporidium toruloides | Expression of bpsA and sfp, high-gravity fed-batch fermentation | 86.3 g/L | rsc.orgdtu.dk |
| Aspergillus oryzae | Overexpression of native AoinK, optimization of culture conditions | 1409.22 mg/L | nih.gov |
Beyond selecting a suitable host and introducing the biosynthetic genes, enhancing this compound production relies heavily on optimizing the host's metabolism to ensure a plentiful supply of precursors and energy. nih.govacs.org This involves redirecting metabolic flux—the rate of turnover of molecules through a metabolic pathway—towards the synthesis of this compound. dtu.dk
This compound is synthesized from the condensation of two molecules of L-glutamine, which is itself derived from L-glutamate. researchgate.netacs.org Therefore, a key strategy for boosting this compound production is to increase the intracellular availability of these two amino acids. researchgate.netacs.orgnih.govresearchgate.net This has been achieved through several approaches:
Direct Feeding : Supplementing the culture medium with L-glutamine has been shown to be a straightforward method to increase this compound titers in engineered E. coli. researchgate.netnih.gov
Overexpression of Key Enzymes : In E. coli, co-expressing a glutamine synthetase gene (glnA) has successfully increased the in situ supply of L-glutamine, leading to higher this compound yields. nih.gov In C. glutamicum, a host already proficient in L-glutamate production, further streamlining the pathways for L-glutamate and L-glutamine supply has been a critical step in achieving high titers. acs.orgkaist.ac.krkaist.ac.kr
To maximize the conversion of the primary carbon source (e.g., glucose) into this compound, it is essential to direct the flow of carbon through central metabolic pathways towards the synthesis of the L-glutamine precursor, α-ketoglutarate, which is an intermediate in the TCA cycle. nih.gov Strategies to achieve this include:
Optimizing Central Carbon Metabolism : In C. glutamicum, engineering efforts have focused on strengthening the phosphotransferase system (PTS)-independent glucose uptake system and channeling carbon fluxes from glycolysis into the TCA cycle. acs.orgkaist.ac.krkaist.ac.kr This ensures that more carbon is available for conversion to α-ketoglutarate and subsequently to L-glutamate and L-glutamine.
Minimizing Byproduct Formation : Redirecting carbon away from competing pathways that lead to the formation of byproducts is another effective strategy. In C. glutamicum, minimizing the formation of other organic acids helps to conserve carbon for this compound synthesis. kaist.ac.krkaist.ac.kr
Promoting Respiratory Metabolism : In S. cerevisiae, it has been observed that this compound is primarily produced during respiratory growth. nih.gov This is because the TCA cycle, which produces the precursor α-ketoglutarate, is most active under these conditions. Therefore, strategies that promote respiration, such as controlled glucose feeding, can significantly enhance this compound production. nih.gov
Gene Overexpression and Pathway Reconstruction
A fundamental strategy to boost this compound production is the overexpression of the genes directly involved in its biosynthesis. The central player is the non-ribosomal peptide synthetase (NRPS) responsible for this compound synthesis, such as BpsA from Streptomyces lavendulae or IndC from Streptomyces chromofuscus. acs.orgacs.orgnih.gov Concurrently, the overexpression of a 4'-phosphopantetheinyl transferase (PPTase), like Sfp from Bacillus subtilis, is often necessary to activate the apo-form of the NRPS into its functional holo-form. nih.govrsc.org
Beyond the core biosynthetic machinery, pathway reconstruction efforts focus on increasing the intracellular pool of the precursor, L-glutamine. This is often achieved by overexpressing the glutamine synthetase gene (glnA), which converts L-glutamate to L-glutamine. nih.gov For instance, in Escherichia coli, co-expression of glnA with the this compound synthetase genes led to a significant increase in production. nih.gov
Metabolic engineering in Corynebacterium glutamicum, a natural L-glutamate producer, has proven particularly successful. acs.orgmorressier.comkaist.ac.krkaist.ac.kr Researchers have systematically engineered this host by:
Expressing the bpsA gene from S. lavendulae. acs.orgmorressier.comkaist.ac.kr
Strengthening the intracellular supply of L-glutamate and L-glutamine. acs.orgmorressier.comkaist.ac.kr
Enhancing the glucose uptake system to increase carbon flux into the central metabolism. acs.orgmorressier.comkaist.ac.kr
Channeling carbon from glycolysis into the tricarboxylic acid (TCA) cycle, which provides the carbon skeleton for glutamate (B1630785) synthesis. acs.orgmorressier.comkaist.ac.krnih.gov
Minimizing the formation of byproducts to redirect metabolic resources towards this compound. acs.orgmorressier.comkaist.ac.kr
These concerted efforts in C. glutamicum have resulted in some of the highest reported this compound titers to date. acs.org Similarly, in Saccharomyces cerevisiae, engineering efforts have focused on expressing a bacterial NRPS and have demonstrated that this compound production is intrinsically linked to the cell's respiratory metabolic state, highlighting the importance of TCA cycle activity. nih.govnih.gov In Pseudomonas putida, the genomic integration of the sfp and bpsA genes established a foundational platform for further optimization. nih.gov
The following table summarizes key gene overexpression strategies and their impact on this compound production in various microbial hosts.
Application of Synthetic Biology Tools and CRISPR-based Approaches for Pathway Engineering
The advent of synthetic biology, particularly CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based technologies, has revolutionized the speed and precision of metabolic engineering for this compound production. oup.comnih.govresearchgate.net These tools allow for targeted gene knockouts, knock-ins, and transcriptional regulation (CRISPR interference - CRISPRi, and CRISPR activation - CRISPRa) to rewire cellular metabolism with unprecedented accuracy. oup.comnih.gov
In Streptomyces, a native producer of many secondary metabolites, CRISPR/Cas9 has been employed for various genomic modifications, including activating silent biosynthetic gene clusters and improving the production of known compounds. oup.comnih.govresearchgate.netnih.gov For this compound, CRISPR/Cas9-mediated knock-in strategies have been used to insert strong constitutive promoters upstream of biosynthetic genes to enhance their expression. nih.gov
A landmark study in Pseudomonas putida utilized a multiplexed CRISPRi system to simultaneously repress 14 different gene targets. nih.gov This strategy was guided by metabolic models to create a "product-substrate paired" (PSP) strain where bacterial growth is coupled to this compound production. nih.govlbl.gov This complex engineering effort led to significant improvements in this compound titer, rate, and yield. nih.govlbl.gov The integration of multi-omics data, including transcriptomics, metabolomics, and 13C-metabolic flux analysis (13C-MFA), was crucial for understanding the global metabolic response to these extensive genetic modifications and for guiding further engineering efforts. nih.govnih.gov For example, omics analysis revealed a moderate reduction in TCA cycle activity and identified metabolic overflows, which then informed the next round of engineering, such as deleting the polyhydroxyalkanoate (PHA) operon to further boost the this compound titer. nih.govnih.gov
CRISPRi has also been applied in Corynebacterium glutamicum, where a triple-knockdown of specific genes resulted in an 11.4% increase in the final this compound titer in a fed-batch fermentation, reaching 54.9 g/L. researchgate.net These examples underscore the power of CRISPR-based tools to fine-tune metabolic pathways and overcome production bottlenecks that are difficult to address with traditional methods.
The following table highlights significant applications of synthetic biology and CRISPR tools in engineering this compound production.
Bioprocess Optimization for this compound Production
Complementary to genetic and metabolic engineering, the optimization of bioprocess parameters is critical for maximizing this compound titers, rates, and yields. This involves a systematic approach to refining the cultivation environment, including the composition of the growth medium, the physical and chemical conditions of the fermentation, and the strategies for scaling up the process from the laboratory bench to industrial-scale bioreactors.
Medium Composition and Nutrient Supplementation Strategies
The composition of the culture medium profoundly impacts microbial growth and product formation. For this compound, the availability of a suitable carbon and nitrogen source is paramount. Glucose is a commonly used carbon source, but researchers have also explored the use of renewable, low-cost feedstocks like lignocellulosic hydrolysates. rsc.orgresearchgate.netacs.org
Given that L-glutamine is the direct precursor for this compound, strategies to increase its availability are central to medium optimization. nih.govresearchgate.net This can be achieved through:
Direct Supplementation: Adding L-glutamine or its precursor, L-glutamate, to the fermentation broth has been shown to boost this compound production in E. coli. nih.govresearchgate.netnih.gov However, high concentrations of L-glutamine can be inhibitory and costly. nih.gov
Optimizing Nitrogen Sources: The type and concentration of the nitrogen source are critical for the endogenous synthesis of L-glutamine. Studies in E. coli have shown that among various nitrogen salts, diammonium phosphate (B84403) ((NH4)2HPO4) was most effective at improving this compound titers. nih.gov
Carbon-to-Nitrogen (C/N) Ratio: In the oleaginous yeast Rhodosporidium toruloides, the C/N ratio was found to be a critical factor. rsc.org High C/N ratios, which typically favor lipid accumulation, led to a decrease in this compound production, likely due to the diversion of metabolic flux away from the TCA cycle and its precursor, alpha-ketoglutarate. rsc.org
In Streptomyces, the development of cheap, industrial-grade media is a key goal for economical production. researchgate.net For hosts like P. putida, production has been successfully demonstrated in minimal salt media without the need for expensive supplements like peptone or yeast extract, which is a significant advantage for industrial-scale processes. lbl.gov
Fermentation Condition Engineering (Temperature, pH, Aeration, Fed-batch)
The physical and chemical conditions within a bioreactor must be carefully controlled to maintain optimal cellular function and product synthesis.
Temperature: The optimal temperature for cell growth may not be the same as the optimal temperature for this compound production. In R. toruloides, cultivation at 25°C yielded the highest this compound titer, with production significantly decreasing at 30°C, even though cell growth was not impaired. rsc.org Similarly, fermentations in E. coli were often conducted at lower temperatures, such as 18°C, to enhance production. nih.gov
pH: The pH of the culture medium can influence enzyme activity and nutrient availability. In R. toruloides, the pH was initially uncontrolled but later adjusted and maintained at 7.0 to prevent the oxidation of the newly formed this compound at higher pH values. rsc.org Fed-batch fermentations of C. glutamicum often employ a pH-stat strategy to maintain a stable pH throughout the process. researchgate.net
Aeration: Oxygen availability is crucial, as the biosynthesis of this compound involves an oxidation step. rsc.org In shake flask studies with R. toruloides, oxygen transfer was varied by changing the culture volume, demonstrating its impact on production efficiency. rsc.org In bioreactors, dissolved oxygen levels are typically controlled by adjusting the agitation speed to ensure it remains above a certain setpoint (e.g., 30%). dtu.dk
Fed-batch Fermentation: A fed-batch strategy, where a concentrated feed of nutrients (primarily the carbon source) is supplied to the bioreactor over time, is a widely used technique to achieve high cell densities and high product titers. acs.orgrsc.orgnih.govresearchgate.net This approach avoids the substrate inhibition that can occur with high initial glucose concentrations and allows for prolonged production phases. nih.govnih.gov Fed-batch processes have been instrumental in achieving the highest reported this compound titers in hosts like C. glutamicum, P. putida, and R. toruloides. acs.orgrsc.orglbl.govresearchgate.net
Scalability and Bioreactor Performance Studies
Demonstrating that a bioprocess is scalable is a critical step towards commercialization. This compound production has been successfully scaled from small shake flasks to laboratory-scale bioreactors, typically in the 2-L to 6.6-L range. nih.govlbl.govresearchgate.net These studies are essential for evaluating the performance of engineered strains under industrially relevant conditions.
In P. putida, phenotypes of high production were shown to be maintained from 100-mL shake flasks to 2-L bioreactors. nih.gov Fed-batch fermentation of an engineered C. glutamicum strain in a 6.6-L bioreactor resulted in a final titer of 54.9 g/L. researchgate.net An even higher titer of 86.3 g/L was achieved with R. toruloides in a 2-L high-gravity fed-batch process. rsc.org In Streptomyces, production of 46.27 g/L was achieved in a 4-L fermenter. researchgate.net These results not only demonstrate the high-production potential of these microbial factories but also confirm that the engineered metabolic pathways are robust and perform reliably across different scales. lbl.gov
Computational and Microfluidic Platforms for High-Throughput Optimization
The complexity of metabolic networks and the vast number of variables in bioprocess optimization necessitate more advanced and higher-throughput methods.
Computational Modeling: Genome-scale metabolic models (GSMMs) are powerful computational tools used to predict the effects of genetic modifications and to identify optimal metabolic flux distributions for product synthesis. nih.govacs.org The minimal cut set (MCS) approach, for example, was used to predict the gene deletions required to couple growth with this compound production in P. putida. nih.gov These in silico models provide a rational framework for strain design, reducing the time and effort required for experimental trial and error. nih.govresearchgate.net
Microfluidic Platforms: While not extensively detailed in the provided context for this compound specifically, microfluidic platforms are emerging as a powerful tool for high-throughput screening and optimization of microbial strains and fermentation conditions. These "lab-on-a-chip" systems allow for thousands of experiments to be run in parallel using minute volumes, dramatically accelerating the optimization cycle. The easily detectable color of this compound makes it an ideal candidate for such high-throughput, colorimetric screening assays. researchgate.net
The following table provides an overview of optimized bioprocess conditions and the resulting performance for this compound production in leading microbial hosts.
Iv. Regulation of Indigoidine Biosynthesis
Transcriptional and Translational Control Mechanisms
The foundation of indigoidine regulation lies in the control of gene expression. Specific regulatory proteins and the architecture of the gene clusters themselves dictate when and how the biosynthetic machinery is activated.
In the plant-pathogenic bacterium Dickeya dadantii (formerly Erwinia chrysanthemi), the biosynthesis of this compound is predominantly under the negative control of a complex regulatory system involving several key proteins. nih.govasm.org
PecS: This protein is a master transcriptional regulator belonging to the MarR family and a primary repressor of this compound synthesis. nih.govnih.gov In wild-type strains of D. dadantii, this compound production is typically cryptic or absent because PecS actively represses the expression of the this compound biosynthetic genes (ind genes). asm.orgnih.gov DNA band shift assays have confirmed that the PecS protein directly binds to the promoter regions of the indA and indC genes, preventing their transcription. nih.govasm.orgnih.gov Consequently, mutations in the pecS gene lead to a strong derepression of the ind gene cluster, resulting in a distinct blue-pigmented phenotype. nih.govasm.org This regulatory link connects this compound production with the expression of virulence factors, as PecS also controls genes for plant cell wall-degrading enzymes like pectinases. nih.govnih.gov
PecM: Located adjacent to and transcribed divergently from the pecS gene, PecM functions not as a direct transcriptional regulator of biosynthesis but as a crucial component for this compound transport. nih.govresearchgate.net PecM is a permease that belongs to the drug/metabolite transporter (DMT) superfamily and is responsible for the efflux, or export, of the this compound pigment out of the bacterial cell. nih.govresearchgate.net While PecM is required for the full regulatory activity of PecS, its direct role in the this compound pathway is facilitating its extrusion. researchgate.net Studies on pecM mutants show a significantly reduced efficiency in this compound efflux compared to wild-type or pecS mutant strains. acs.org
| Regulatory Protein | Organism | Function in this compound Biosynthesis | Mechanism of Action |
| PecS | Dickeya dadantii | Negative Regulator (Repressor) | Directly binds to the promoter regions of indA and indC genes, blocking transcription. nih.govasm.orgnih.gov |
| PecM | Dickeya dadantii | Efflux Pump | Transports this compound out of the cell; required for complete efflux of the pigment. nih.govresearchgate.netacs.org |
| GacA | Dickeya dadantii | Global/Indirect Regulator | Controls a broad range of virulence and secondary metabolism genes, influencing the physiological state for production. nih.govresearchgate.net |
The genetic architecture of this compound biosynthetic genes is a key determinant of their regulation. In D. dadantii 3937, the biosynthetic genes, designated indA, indB, and indC, are clustered on the chromosome. nih.govnih.gov This cluster is located immediately downstream of the pecS-pecM regulatory locus, highlighting their close functional relationship. nih.govnih.gov
Analysis of gene expression revealed that indA and indB are likely transcribed together as an operon, as they show the same level of derepression in a pecS mutant background. nih.gov The indC gene, which encodes the core non-ribosomal peptide synthetase (NRPS), appears to be transcribed from its own promoter. nih.gov In the wild-type strain, the expression from the indC promoter is extremely low, which is considered the primary reason for the lack of this compound production. nih.gov In a pecS mutant, the expression of indC increases by approximately 2,000-fold, while indA and indB expression increases by about 30-fold. nih.gov This demonstrates that the primary point of transcriptional repression by PecS is at the indC promoter. nih.gov
In other bacteria, such as Vogesella indigofera, a homologous pecS-pecM regulatory system is also found, suggesting that this mode of controlling this compound production is conserved across different species. nih.gov Furthermore, the promoterless this compound synthetase gene (bpsA) has been effectively used as a reporter gene in Streptomyces to identify and characterize the activity of various promoters. usu.eduresearchgate.netusu.edu
Environmental and Physiological Modulators of Production
Beyond direct genetic control, the biosynthesis of this compound is highly sensitive to external conditions. Bacteria integrate various environmental and physiological signals to modulate pigment production, ensuring it aligns with growth phases, nutrient availability, and external stresses.
Temperature is a critical factor influencing this compound yield. Different organisms exhibit distinct optimal temperature ranges for production.
In engineered Rhodosporidium toruloides, the highest this compound titer was achieved at 25°C. Production was significantly reduced at both higher (30°C) and lower (18°C) temperatures. dtu.dk
Conversely, for Vogesella sp. isolated from cold aquatic environments, the production of this compound and a related pigment was dependent on growth at cold temperatures (below 15°C). usu.eduresearchgate.net
In Streptomyces chromofuscus, the synthesized this compound pigment shows greater stability at lower temperatures. usu.eduresearchgate.netusu.edu
The pH of the culture medium also plays a significant role.
In cultures of R. toruloides, the pH was observed to increase in correlation with biomass and this compound production, often reaching a final pH of around 8.9. rsc.org
The this compound molecule itself acts as a colorimetric pH indicator. The characteristic blue color is present in neutral to alkaline conditions, but the pigment's solution turns red under acidic conditions due to hydrolysis that forms a structural derivative. rsc.org
| Factor | Organism | Observed Effect on this compound Production |
| Temperature | Rhodosporidium toruloides | Optimal production at 25°C; reduced at 18°C and 30°C. dtu.dk |
| Vogesella sp. | Production is dependent on cold temperatures (<15°C). researchgate.net | |
| Streptomyces chromofuscus | Pigment is more stable at lower temperatures. usu.eduresearchgate.netusu.edu | |
| pH | Rhodosporidium toruloides | Culture pH increases with production, reaching ~8.9. rsc.org |
| General | Pigment solution is blue in neutral/alkaline conditions and red in acidic conditions. rsc.org |
The composition of the growth medium, particularly the sources of carbon and nitrogen, profoundly affects this compound biosynthesis.
Carbon Source: The type of carbon source available can influence the expression of this compound biosynthetic genes. In one study with E. chrysanthemi, glycerol (B35011) was found to support the highest level of gene expression compared to other tested carbon sources. asm.org
Nitrogen Source: The choice of nitrogen source is critical. In R. toruloides, production was highest with urea (B33335) and yeast extract, while the common inorganic source ammonium (B1175870) sulfate (B86663) resulted in comparatively low yields, likely due to nitrogen catabolite repression. researchgate.net Even direct supplementation with the precursor amino acids glutamine or glutamate (B1630785) did not yield the highest production levels, suggesting complex regulatory feedback. researchgate.net
Carbon-to-Nitrogen (C/N) Ratio: The balance between carbon and nitrogen is a key parameter that must be optimized for efficient production. acs.orgdtu.dk
This compound production is also linked to cellular stress responses, particularly oxidative stress. The pigment is a potent antioxidant and radical scavenger. nih.govusu.edu In D. dadantii, the synthesis of this compound confers increased resistance to oxidative stress from agents like hydrogen peroxide. asm.orgnih.gov This suggests that this compound may play a protective role for the bacteria against reactive oxygen species generated by plants as a defense mechanism during infection, linking its regulation via PecS to virulence and survival in the host. asm.orgnih.govnih.gov In Vogesella sp., iron limitation in the medium was another stress factor that triggered pigment production. researchgate.net
Quorum sensing (QS), a mechanism of cell-to-cell communication based on population density, is a key regulator of secondary metabolite production, including this compound, in several bacterial species. nih.govnih.govresearchgate.net This ensures that the energetically expensive process of pigment production is initiated only when the bacterial population is large enough to benefit from it.
In the marine bacterium Rhodobacterales sp. Y4I, this compound production is governed by a hierarchical QS network involving two distinct N-acylated homoserine lactone (AHL) systems, pgaRI (QS2) and phaRI (QS1). The pgaRI system sits (B43327) at the top of the hierarchy, and its disruption leads to decreased expression of both QS systems and the this compound biosynthesis genes. nih.gov
In Streptomyces lavendulae, the production of this compound is controlled by a signaling cascade mediated by a γ-butyrolactone autoregulator known as IM-2. researchgate.net
In Dickeya, the master regulator PecS, which controls this compound, also controls the VFM quorum sensing system, further integrating pigment production into the broader cell-density dependent regulatory network. nih.gov
It has also been hypothesized that for some bacteria, both high cell densities and attachment to a surface are required for maximal this compound production, as gene expression is elevated in colonies and biofilms. nih.gov
V. Advanced Analytical and Characterization Methodologies for Indigoidine Research
Spectroscopic Techniques for Indigoidine Quantification and Structural Features
Spectroscopic methods are fundamental for identifying and quantifying this compound, providing insights into its electronic structure and functional groups.
UV-Visible (UV-Vis) spectroscopy is a primary tool for the quantification and characterization of this compound due to its distinct chromophore, which absorbs light in the visible spectrum. The purified compound in dimethyl sulfoxide (B87167) (DMSO) exhibits a characteristic absorption maximum (λmax) at approximately 612 nm, a value consistent with previously reported data nih.govresearchgate.netchemicalbook.com. This specific absorption allows for the direct measurement of this compound concentration in solutions, forming the basis for quantitative assays igem.orgigem.orggoogle.com. By establishing a standard curve relating absorbance to known concentrations, researchers can accurately determine the amount of this compound produced in various biological or chemical systems google.com. Furthermore, UV-Vis spectroscopy can also be used to monitor changes in this compound's spectral properties under different conditions, such as pH variations or redox state changes, revealing insights into its chemical behavior and potential degradation pathways rsc.org.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by analyzing the absorption of infrared radiation at specific vibrational frequencies pharmatutor.orgtutorchase.com. While direct IR spectra of this compound are not extensively detailed in the provided snippets, IR spectroscopy is a standard technique for characterizing organic molecules. Based on its known structure as a bicyclic 3,3′-bipyridyl molecule derived from glutamine, this compound is expected to exhibit characteristic absorption bands associated with its amide, amine, and carbonyl functionalities pharmatutor.orgnih.gov. For instance, N-H stretching vibrations typically appear around 3300-3500 cm⁻¹, C=O stretching vibrations around 1650-1800 cm⁻¹, and C-N stretching vibrations within the fingerprint region. The presence of these functional groups contributes to the molecule's characteristic spectral fingerprint, aiding in its identification and confirmation, especially when compared to known standards or theoretical predictions pharmatutor.orgqucosa.de.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for isolating this compound from complex mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the separation and purity assessment of this compound igem.orgsepscience.comnih.govresearchgate.netvliz.benih.govnih.govresearchgate.net. HPLC methods, typically employing reversed-phase columns like C18, are developed to effectively separate this compound from other cellular metabolites or reaction byproducts nih.govnih.govnih.govresearchgate.net. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, with detection commonly performed using UV-Vis detectors, often at wavelengths around 600 nm where this compound exhibits strong absorption nih.govresearchgate.netgoogle.comnih.govnih.gov. The purity of isolated this compound is assessed by analyzing the chromatogram for single, sharp peaks, with purity metrics calculated based on peak area sepscience.com. HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a more definitive assessment of purity by providing mass-to-charge ratio information for each eluting component, thereby confirming the identity and detecting potential co-eluting impurities sepscience.comresearchgate.netnih.gov. HPLC has been instrumental in validating this compound production in engineered strains and in characterizing its presence in various biological extracts igem.orgnih.govresearchgate.net.
Advanced Structural Elucidation Methods
Advanced spectroscopic and diffraction techniques are employed to confirm the molecular structure of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, has been successfully used to confirm the structure of this compound. Spectra typically show characteristic singlets for the –NH, –CH, and –NH₂ protons at specific chemical shifts (e.g., 11.29, 8.18, and 6.47 ppm, respectively), consistent with published data and the molecule's known structure nih.govresearchgate.net. High-resolution Mass Spectrometry (MS), often coupled with ionization techniques like DART (Direct Analysis in Real Time) or electrospray ionization (ESI), provides precise molecular weight information. For this compound, a [M+H]⁺ peak at 249.06110 m/z, corresponding to its chemical formula C₁₀H₉N₄O₄, has been consistently observed, confirming its identity nih.govresearchgate.netresearchgate.net. While direct X-ray crystallography of this compound itself is not detailed in the provided snippets, X-ray crystallography is a powerful technique for definitive structural determination of organic molecules, often used in conjunction with NMR and MS to provide atomic-level resolution creative-biostructure.comnih.govmdpi.comresearchgate.netresearchgate.net. In the context of this compound research, X-ray crystallography might be applied to study the enzymes involved in its biosynthesis, providing insights into their mechanisms and structural features researchgate.net.
Quantitative Bioanalytical Assays for Production Monitoring
Quantitative bioanalytical assays are vital for monitoring the production of this compound in biological systems and for optimizing fermentation processes.
The primary method for quantifying this compound production involves measuring its absorbance at its characteristic λmax of 612 nm using UV-Vis spectrophotometry nih.govresearchgate.netchemicalbook.comigem.orggoogle.com. This method is often applied to cell-free extracts or culture supernatants after appropriate sample preparation igem.orggoogle.com. Quantitative PCR (qPCR) is also utilized to measure the expression levels of genes involved in this compound biosynthesis, providing a molecular-level assessment of production potential nih.gov. Furthermore, this compound has been employed as a reporter molecule for quantitative analysis of gene expression in both bacterial and mammalian cells, leveraging its visible color output researchgate.net. Assays that monitor the enzymatic activity leading to this compound formation, such as those involving the this compound synthetase (IndC) and phosphopantetheinyl transferase (PPTase), can also be developed to quantify production or screen for inhibitors nih.govwgtn.ac.nzescholarship.org. These assays are crucial for understanding the kinetics of this compound synthesis and for optimizing bioprocesses for its production igem.orgrsc.org.
Vi. Research Applications and Biotechnological Potential of Indigoidine
Indigoidine as a Research Tool and Probe
The intense blue color of this compound makes it an excellent visual marker, enabling its use as a sensitive and reliable tool for monitoring biological processes without the need for complex instrumentation.
This compound serves as an effective and inexpensive reporter for quantifying gene expression. The system relies on placing the this compound synthase gene, such as bpsA, under the control of a specific promoter of interest. The resulting production of the blue pigment provides a direct, colorimetric readout of the promoter's activity. This has been applied in both bacterial and mammalian cells for the precise quantitative analysis of gene expression researchgate.net.
A notable example is the construction of an integrative promoter-probe plasmid, pBPSA1, which uses a promoterless bpsA gene from Streptomyces aureofaciens. This tool was successfully used to detect promoter activity in Streptomyces, a genus known for producing a vast array of secondary metabolites nih.gov. The visual nature of the this compound reporter simplifies the identification of active promoters and the study of gene regulation.
The synthesis of this compound is also a powerful tool for monitoring biochemical activity, particularly for enzyme assays. The production of the blue color is dependent on the activity of the non-ribosomal peptide synthetase (NRPS) that produces it, which in turn requires activation by a phosphopantetheinyl transferase (PPTase). This dependency has been cleverly exploited to screen for inhibitors of PPTases, which are essential enzymes in many pathogenic bacteria. In this setup, a decrease in or absence of blue color indicates the successful inhibition of PPTase activity, providing a high-throughput colorimetric screen for potential new antibiotics nih.gov.
Furthermore, because the synthesis of one molecule of this compound requires two molecules of L-glutamine, the amount of pigment produced can be used to quantify the concentration of L-glutamine in biological samples, such as cell culture media researchgate.net.
Engineering Non-Ribosomal Peptide Synthetases (NRPS) using this compound as a Model System
Non-ribosomal peptide synthetases are large, complex, multi-domain enzymes that act as molecular assembly lines to produce a wide range of important natural products, including antibiotics and immunosuppressants wgtn.ac.nz. Their complexity makes them difficult to study and engineer. The enzyme responsible for this compound synthesis, Blue Pigment Synthetase A (BpsA), is an unusually simple, single-module NRPS wgtn.ac.nz.
This simplicity, combined with its robust visual output, makes BpsA an ideal model system for exploring the fundamental principles of NRPS function and for testing new engineering strategies wgtn.ac.nz. Researchers have used the BpsA system to investigate methods like subdomain substitution and reprogramming of the enzyme's domains to alter its function. These studies provide crucial insights into the "rules" that govern NRPS assembly lines, paving the way for the rational design of novel synthetases that can produce new-to-nature therapeutic compounds wgtn.ac.nz. The successful expression of the this compound-producing NRPS in new hosts, such as the yeast Rhodosporidium toruloides, further demonstrates its utility as a robust model for establishing heterologous production platforms for more complex non-ribosomal peptides rsc.orgdtu.dk.
Advanced Materials and Nanotechnology Applications
Beyond its biological applications, this compound's chemical structure and properties make it a candidate for use in advanced materials and organic electronics. Its similarity to indigo (B80030), a well-known organic semiconductor, has prompted investigation into its electronic capabilities rsc.org.
This compound is considered a "bioadvantaged" molecule with potential applications as an organic semiconductor in devices like biotransistors and biosolar cells researchgate.net. Electrochemical analyses have revealed that it has suitable energy levels for use in organic electronics acs.org. Research has confirmed that this compound exhibits ambipolar behavior (the ability to transport both positive and negative charge carriers), which is a crucial property for its use in transistors researchgate.net. While initial studies of this compound-based transistors have reported low charge carrier mobilities, the findings establish a proof-of-concept for its use in biodegradable and sustainable electronic components researchgate.net. Its potential as a natural dye in dye-sensitized solar cells (DSSCs) is also an area of active exploration, leveraging nature's pigments for energy harvesting researchgate.netresearchgate.net.
One of the most developed biotechnological applications of this compound is in the creation of whole-cell biosensors, particularly for the detection of heavy metal contamination proquest.comnih.gov. These biosensors are engineered microorganisms, typically bacteria, that contain a two-part genetic circuit. The first part is a sensory element, such as a metal-responsive transcription factor (e.g., MerR for mercury or PbrR for lead), which detects the target heavy metal proquest.comnih.gov. The second part is the reporter element, which is the gene cluster for this compound biosynthesis.
When the sensor protein detects the target metal, it activates the promoter controlling the this compound genes, leading to the production of the blue pigment proquest.com. The resulting color change can be observed with the naked eye for qualitative assessment or measured with a spectrophotometer for quantitative analysis nih.gov. This approach has been used to create sensitive and selective biosensors for toxic heavy metals including mercury (Hg(II)), lead (Pb(II)), and cadmium (Cd(II)) nih.govfao.org. These biosensors are advantageous due to their low cost, ease of use, and potential for on-site, field-deployable environmental monitoring fao.org.
| Target Analyte | Host Organism | Sensory Element | Limit of Detection |
| Mercury (Hg(II)) | E. coli | MerR Regulator | 14.1 nM |
| Lead (Pb(II)) | E. coli | PbrR Regulator | 1.5 nM |
| Arsenic (As(III)) | E. coli | ArsR Regulator | 4.5 nM |
| Cadmium (Cd(II)) | E. coli | CadR Regulator | 24 nM - 49 nM |
This table presents data compiled from various research findings for this compound-based whole-cell biosensors fao.orgnih.gov.
Potential in Bio-optical and Bio-imaging Applications (non-clinical)
The distinct blue hue of this compound, coupled with the fluorescence of its reduced leuco-isoform, has positioned it as a versatile reporter molecule in biotechnology. researchgate.net This intrinsic colorimetric property allows for straightforward, visual detection of gene expression and enzymatic activity, making it an economical and accessible tool for molecular biology research. researchgate.netnih.gov
In the realm of synthetic biology, this compound has been successfully employed as a visual reporter in whole-cell biosensors designed for the detection of environmental contaminants. nih.govresearchgate.net Researchers have engineered bacteria to produce this compound in the presence of specific heavy metals. nih.gov For instance, by linking the this compound biosynthesis gene cluster to metal-responsive transcriptional regulators, such as MerR and PbrR, sensitive and selective biosensors for mercury (Hg(II)) and lead (Pb(II)) have been developed. nih.gov The intensity of the blue color produced correlates with the concentration of the target metal, enabling both qualitative visual detection and quantitative analysis through spectrophotometry. nih.gov Similar biosensor designs have been refined for the detection of arsenic (As(III)), demonstrating the adaptability of the this compound reporter system. researchgate.net
The following table summarizes the performance of some this compound-based heavy metal biosensors:
| Target Analyte | Sensory Element | Reporter System | Detection Range | Reference |
| Mercury (II) | MerR | This compound Biosynthesis | Not specified | nih.gov |
| Lead (II) | PbrR | This compound Biosynthesis | Not specified | nih.gov |
| Arsenic (III) | pnK12-ind | This compound Biosynthesis | 0.036 to 18.75 µM | researchgate.net |
Beyond its application as a reporter, the chemical structure of this compound, with its conjugated double bonds, imparts properties of an organic semiconductor. This has led to suggestions of its potential use in bio-optical and bioelectronic devices such as biotransistors and biosolar cells, although research in these areas is still in early stages. acs.orgresearchgate.net
Investigation of Biological Roles and Ecological Significance
Research into Antioxidant and Antimicrobial Mechanisms
This compound has been identified as a metabolite with notable antioxidant and antimicrobial properties, suggesting a protective role for the producing organisms. digitellinc.comresearchgate.net The antioxidant activity is attributed to its chemical structure, which is believed to act as a potent radical scavenger. nih.govnih.gov This capability may help bacteria to withstand oxidative stress encountered during interactions with host organisms or in challenging environments. nih.gov For example, in the plant pathogen Erwinia chrysanthemi, this compound production has been shown to confer increased resistance to oxidative stress, which may protect the bacterium from the reactive oxygen species generated by plants as a defense mechanism. nih.govasm.org However, research in the marine bacterium Phaeobacter sp. strain Y4I presented a contrasting finding, where mutants unable to produce this compound were found to be more resistant to hydrogen peroxide. nih.gov This suggests that the role of this compound in oxidative stress response may be complex and context-dependent.
The antimicrobial activity of this compound has been demonstrated against a range of microorganisms. researchgate.net Studies have shown its inhibitory effects on the growth of the fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. nih.gov A significant ecological role for this antimicrobial activity has been observed in marine environments. In Phaeobacter sp. strain Y4I, a direct correlation was found between this compound production and the inhibition of the marine bacterium Vibrio fischeri. nih.govnih.gov This antagonistic interaction is believed to provide a competitive advantage in colonizing surfaces. nih.govresearchgate.net
A summary of microorganisms inhibited by this compound is presented in the table below:
| Inhibited Microorganism | Producing Organism | Reference |
| Candida albicans | Vogesella sp. strain EB | nih.gov |
| Escherichia coli | Vogesella sp. strain EB | nih.gov |
| Staphylococcus aureus | Vogesella sp. strain EB | nih.gov |
| Vibrio fischeri | Phaeobacter sp. strain Y4I | nih.govnih.gov |
Role in Microbial Adaptation to Specific Environments
The production of this compound appears to be a key adaptive strategy for certain microbes in specific and often harsh environments. researchgate.net A notable example is the adaptation of Vogesella sp. strain EB to cold, iron-rich aquatic environments in Andean Patagonia. nih.gov In this bacterium, the synthesis of this compound and a related derivative, termed cryothis compound, is triggered by cold temperatures (below 15°C), attachment to surfaces, and iron-limited conditions. nih.gov
Cryothis compound has demonstrated strong antifreeze properties, and cells producing these pigments show greater tolerance to freezing, suggesting a direct role for this compound as a cryoprotectant. nih.gov This adaptation is crucial for survival in environments subject to freezing temperatures.
The influence of environmental factors on this compound production is summarized below:
| Environmental Factor | Effect on this compound Production | Producing Organism | Reference |
| Low Temperature (<15°C) | Induction | Vogesella sp. strain EB | nih.gov |
| Surface Attachment | Induction | Vogesella sp. strain EB | nih.gov |
| Iron Limitation | Induction | Vogesella sp. strain EB, Erwinia chrysanthemi | nih.govnih.gov |
Insights into Microbial Chemical Ecology
This compound plays a significant role in the chemical ecology of the microorganisms that produce it, particularly in mediating competitive interactions. The antimicrobial properties of this compound are a key factor in its ecological function, allowing producing organisms to inhibit the growth of competitors and gain an advantage in resource acquisition and surface colonization. researchgate.netnih.gov
In marine ecosystems, members of the Roseobacter group are known for their ability to colonize surfaces. nih.gov The production of this compound by Phaeobacter sp. strain Y4I is a clear example of chemical warfare, where the pigment significantly inhibits the colonization of surfaces by the competing bacterium Vibrio fischeri. nih.govnih.gov The expression of the this compound synthesis gene igiD is upregulated during surface growth, further highlighting its importance in this ecological niche. nih.gov
The production of this compound is often influenced by environmental cues, suggesting that it is part of a regulated response to the surrounding biotic and abiotic conditions. nih.gov For example, in Streptomyces lavendulae, this compound production is induced by a synthetic analog of quorum-sensing molecules, indicating a potential role in cell-density dependent behaviors. nih.gov It has also been proposed that this compound could act as an intracellular signaling molecule, although this function requires further investigation. researchgate.net
Vii. Theoretical and Computational Investigations of Indigoidine
In Silico Metabolic Modeling and Pathway Analysis
The application of in silico metabolic modeling provides a powerful framework for understanding and manipulating the cellular metabolism of organisms producing indigoidine. These models allow for the simulation of cellular processes and the prediction of metabolic behavior under various conditions.
Genome-Scale Metabolic Models (GEMs) represent the entire metabolic network of an organism, enabling comprehensive analysis and optimization strategies. For this compound production, GEMs are utilized to identify key enzymes, pathways, and regulatory points that can be targeted for genetic engineering to enhance yield and efficiency. Constraint-based modeling techniques, such as Flux Balance Analysis (FBA), are frequently employed to simulate flux distributions within these models. These simulations help in predicting the metabolic state of the cell and identifying potential bottlenecks or over-capacitated pathways that limit this compound production. Studies have explored growth-coupled production strategies, where this compound synthesis is linked to cellular growth, ensuring that metabolic resources are channeled towards product formation researchgate.net. This approach is particularly valuable for optimizing production in engineered microbial hosts researchgate.netresearchgate.net.
A critical aspect of metabolic modeling is the prediction of theoretical yields, which represent the maximum possible production of this compound from a given substrate under ideal conditions. FBA and related computational methods can forecast these theoretical limits by analyzing the stoichiometry and thermodynamics of the metabolic network researchgate.netethz.ch. Furthermore, these models are instrumental in identifying limiting factors that prevent the achievement of theoretical yields. These factors can include substrate availability, enzyme kinetics, cofactor limitations, or the diversion of carbon flux to competing pathways. By pinpointing these limitations, researchers can devise targeted genetic or process engineering strategies to overcome them and improve actual production titers researchgate.netresearchgate.netethz.ch. For instance, adaptive modeling approaches can iteratively refine strategies to maximize yield researchgate.net.
Bioinformatics and Comparative Genomics for Gene Cluster Discovery
Bioinformatic tools and comparative genomics play a vital role in identifying the genetic basis of this compound biosynthesis. The genes responsible for producing secondary metabolites like this compound are often organized into biosynthetic gene clusters (BGCs) within the genome.
Bioinformatics pipelines, such as antiSMASH, are widely used to scan microbial genomes for potential BGCs, predicting the types of enzymes and pathways involved dokumen.pub. Comparative genomics allows researchers to identify conserved gene clusters across different species or to pinpoint unique clusters in organisms known to produce this compound, such as Streptomyces species dokumen.pubscience.gov. By comparing the genomic context and sequences of these clusters, insights can be gained into the evolutionary history and functional organization of the this compound biosynthetic machinery science.govnih.gov. This approach aids in the discovery of novel enzymes and pathways, as well as the identification of regulatory elements that control gene cluster expression nih.govdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net.
Computational Chemistry Approaches to Understanding Biosynthesis
Computational chemistry methods provide a detailed, atomistic view of the biochemical reactions involved in this compound biosynthesis, particularly focusing on enzyme mechanisms and substrate interactions.
Techniques such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study the electronic structure, transition states, and reaction pathways of enzymes catalyzing specific steps in this compound synthesis researchgate.netacs.orgkaist.ac.kr. For example, studies on this compound synthetase, a nonribosomal peptide synthetase (NRPS) involved in its production, have utilized computational chemistry to elucidate the role of specific active site residues. Research has identified Tyrosine 665 in the Ox domain of this compound synthetase as a crucial base residue responsible for deprotonating a protein-bound L-glutaminyl residue, a key step in the biosynthetic pathway acs.org. Such detailed mechanistic insights are critical for understanding enzyme function and for guiding protein engineering efforts aimed at improving catalytic efficiency or altering substrate specificity researchgate.netscience.govscience.gov.
Molecular Dynamics Simulations of this compound and Biosynthetic Enzymes
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of proteins and molecules over time, providing insights into conformational changes, protein-ligand interactions, and enzymatic mechanisms.
MD simulations have been applied to study the structural dynamics of enzymes involved in this compound biosynthesis, such as this compound synthetase researchgate.net. These simulations can reveal how enzymes undergo conformational changes during substrate binding, catalysis, and product release. By modeling the interactions between enzymes and their substrates or intermediates, MD simulations can help identify key binding sites, understand the forces that stabilize transition states, and predict the impact of mutations on enzyme activity science.govscience.govresearchgate.netksbb.or.kr. For example, simulations of related NRPS complexes have provided insights into loop dynamics and hydrogen bonding patterns critical for enzyme function researchgate.net. Such dynamic analyses are complementary to static structural data and computational chemistry, offering a more complete picture of the enzymatic processes underlying this compound production.
Viii. Future Perspectives in Indigoidine Academic Research
Advancements in Synthetic Biology Platforms for High-Yield Production
A primary focus of future research is the development of highly efficient microbial cell factories for indigoidine production. Synthetic biology is at the forefront of this endeavor, with scientists engineering a variety of microorganisms to transform them into potent this compound producers. The goal is to create platforms that not only produce this compound in large quantities but also do so from inexpensive and renewable resources.
Metabolic engineering has been instrumental in boosting this compound yields. In one notable study, metabolically engineered Corynebacterium glutamicum produced an impressive 49.30 g/L of this compound with a productivity of 0.96 g/L/h in fed-batch fermentation, which represents the highest titer and productivity reported to date. acs.org This was achieved by expressing the blue-pigment this compound synthetase (bpsA) from Streptomyces lavendulae and systematically optimizing the host's metabolic pathways. acs.orgdigitellinc.com Key strategies included streamlining the supply of the precursor L-glutamine, enhancing glucose uptake, and channeling carbon flux towards the tricarboxylic acid (TCA) cycle while minimizing byproduct formation. acs.org
Another promising host, Pseudomonas putida KT2440, has been engineered using a CRISPR-based strategy to repress competing metabolic pathways. lbl.gov This approach, guided by metabolic modeling, resulted in a significant improvement in this compound production rate, yield, and titer, reaching up to 25 g/L. lbl.govnih.gov This demonstrates the power of combining computational models with advanced genetic tools to rationally design high-producing strains. lbl.gov
The oleaginous yeast Rhodosporidium toruloides has also emerged as a robust platform for sustainable this compound production. rsc.org Researchers have successfully engineered this yeast to produce this compound from various low-cost carbon sources, including lignocellulosic hydrolysates. rsc.org In a high-gravity fed-batch process using glucose, a remarkable titer of 86.3 ± 7.4 g L−1 was achieved. rsc.org This work represents the first heterologous production of a non-ribosomal peptide in R. toruloides and the first demonstration of producing such a compound from lignocellulose. rsc.org
The following table summarizes the advancements in high-yield this compound production in different microbial hosts:
| Microbial Host | Engineering Strategy | Key Achievements |
| Corynebacterium glutamicum | Expression of bpsA, metabolic pathway optimization | 49.30 g/L this compound titer, 0.96 g/L/h productivity acs.org |
| Pseudomonas putida KT2440 | CRISPR-based gene repression, metabolic modeling | Up to 25 g/L this compound titer lbl.gov |
| Rhodosporidium toruloides | Heterologous expression of this compound pathway | 86.3 g/L this compound titer from glucose, production from lignocellulose rsc.org |
| Escherichia coli | Co-expression of synthetase and helper proteins, precursor feeding | 8.81 g/L this compound with L-glutamine feeding nih.gov |
Cell-free protein synthesis (CFPS) systems are also being explored as a rapid and efficient platform for producing this compound. researchgate.netnih.gov These systems, which operate without living cells, offer a high degree of control and can overcome issues of cellular toxicity. nih.gov Researchers have successfully synthesized this compound in a cell-free lysate derived from tobacco BY-2 cells and in the E. coli-based PURExpress system. nih.gov While the yields are currently lower than in whole-cell systems, cell-free platforms are invaluable for prototyping and optimizing biosynthetic pathways. nih.govnih.gov
Discovery and Characterization of Novel this compound Derivatives and Analogs (non-clinical)
Beyond increasing production yields, a significant area of future research lies in the discovery and characterization of novel this compound derivatives and analogs. While the parent molecule has been the primary focus, exploring its chemical space could lead to the identification of compounds with unique properties and applications.
Structural modifications of the this compound scaffold can lead to changes in its color and other physicochemical properties. For instance, this compound can undergo hydrolysis to form a red pigment, hydroxyidigoidine. rsc.org This derivative can be reversibly converted back to this compound by reacting with ammonium (B1175870) hydroxide. rsc.org Furthermore, in the presence of air, this compound can be oxidized to a ketone, which has a characteristic orange color. rsc.org These observations highlight the potential for generating a palette of colors from a single biosynthetic precursor.
Future research will likely focus on enzymatic and chemical methods to generate a library of this compound analogs. This could involve engineering the this compound synthetase enzyme to accept alternative substrates or modifying its catalytic domains to produce altered chemical structures. For example, the non-ribosomal peptide synthetase (NRPS) machinery responsible for this compound biosynthesis is modular in nature, which in principle allows for domain swapping and engineering to create novel compounds. portlandpress.com
The characterization of these new derivatives will involve a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to elucidate their chemical structures. rsc.org Subsequent studies will then explore their properties, such as their stability, solubility, and spectral characteristics, to assess their potential for various non-clinical applications.
Deeper Understanding of this compound's Biological Functions at a Molecular Level
While this compound is primarily known for its striking blue color, its biological roles in the organisms that produce it are not fully understood. Future research will delve deeper into the molecular mechanisms underlying its biological functions.
It has been proposed that this compound may play a protective role in bacteria. For instance, in the plant pathogen Erwinia chrysanthemi, this compound production has been linked to increased resistance to oxidative stress. asm.orgnih.gov This suggests that the pigment may act as an antioxidant, helping the bacteria to survive the defensive responses of host plants. asm.orgnih.gov Further studies are needed to elucidate the precise molecular mechanism of this protective effect.
The biosynthesis of this compound is catalyzed by a non-ribosomal peptide synthetase (NRPS), a large, multi-domain enzyme. nih.govnih.gov In E. chrysanthemi, the IndC protein is a key enzyme in this pathway and contains an adenylation domain that specifically recognizes L-glutamine as the precursor. asm.orgnih.gov The proposed biosynthetic model involves the cyclization and subsequent dehydrogenation of two glutamine molecules to form this compound. researchgate.net Future research will likely focus on the detailed enzymatic mechanisms of each step in this pathway, including the roles of other associated proteins like IndA and IndB. asm.orgnih.gov
The regulation of this compound biosynthesis is another area of active investigation. In E. chrysanthemi, the PecS protein acts as a repressor of the ind genes, and mutations in pecS lead to a significant increase in this compound production. asm.orgnih.gov Understanding the regulatory networks that control this compound synthesis will be crucial for developing strategies to further enhance its production in engineered microorganisms.
Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Holistic Pathway Analysis
To gain a comprehensive understanding of this compound biosynthesis and its regulation, future research will increasingly rely on the integration of "omics" technologies. These high-throughput approaches provide a global view of the molecular changes occurring within a cell, enabling a more holistic analysis of the this compound pathway.
Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can reveal how the expression of genes involved in this compound biosynthesis and related metabolic pathways is regulated. nih.gov For example, RNA sequencing has been used to analyze engineered P. putida strains, providing insights into the effects of gene knockdowns on the central metabolism. nih.gov
Proteomics, the large-scale study of proteins, can identify and quantify the proteins involved in this compound production, including the this compound synthetase and other auxiliary enzymes. nih.gov This information is crucial for understanding the catalytic efficiency of the pathway and identifying potential bottlenecks.
Metabolomics, which focuses on the complete set of small-molecule metabolites, can provide a detailed picture of the metabolic state of the cell during this compound production. researchgate.net By analyzing the levels of precursors, intermediates, and byproducts, researchers can identify metabolic limitations and devise strategies to redirect metabolic flux towards this compound synthesis. researchgate.net
The integration of these omics datasets with computational modeling will be a powerful tool for guiding metabolic engineering efforts. nih.gov By constructing genome-scale metabolic models, researchers can simulate the effects of genetic modifications and predict the optimal strategies for maximizing this compound production. acs.org
Green Chemistry and Sustainable Production Methodologies for Academic Inquiry
A major driving force behind this compound research is the desire to develop sustainable alternatives to synthetic dyes, which are often produced using harsh chemicals and generate significant environmental pollution. digitellinc.com Future academic inquiry will continue to emphasize green chemistry principles and the development of environmentally friendly production methodologies for this compound.
A key aspect of this is the use of renewable feedstocks. Researchers have already demonstrated the production of this compound from lignocellulosic biomass, such as sorghum and corn stover, which are abundant and non-food agricultural residues. rsc.orgacs.org This approach reduces the reliance on food-based sugars and contributes to a more circular bioeconomy. acs.org
The development of microbial cell factories for this compound production is in itself a green chemistry approach, as it utilizes biological processes that occur under mild conditions. nih.gov To further enhance the sustainability of these processes, future research will focus on minimizing waste generation, reducing energy consumption, and developing efficient downstream processing methods for this compound purification.
Cell-free biosynthesis also represents a promising avenue for green this compound production. acs.org By eliminating the need for cell cultivation, these systems can potentially reduce the resources required for production and simplify the purification process. researchgate.net
The ultimate goal is to develop a fully integrated biorefinery concept for this compound production, where renewable biomass is efficiently converted into a valuable bioproduct with minimal environmental impact. acs.org This will require a multidisciplinary approach, combining expertise in synthetic biology, metabolic engineering, process engineering, and sustainability assessment.
Q & A
Q. What enzymatic pathway is responsible for indigoidine biosynthesis in heterologous hosts?
this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The key enzyme, this compound synthetase (e.g., BpsA), requires activation by a phosphopantetheinyl transferase (PPTase) to convert two molecules of L-glutamine into this compound. Heterologous expression of these genes in hosts like Escherichia coli or Pseudomonas putida enables production . Standard protocols involve codon optimization and plasmid-based expression under inducible promoters (e.g., arabinose or T7 systems) .
Q. Which host organisms are viable for this compound production, and what genetic modifications are critical?
Successful hosts include E. coli, P. putida, Rhodosporidium toruloides, and Aspergillus oryzae. Key modifications include:
- Integration of the bpsA gene (from Streptomyces spp.) and a compatible PPTase (e.g., sfp from Bacillus subtilis).
- Deletion of competing pathways (e.g., polyhydroxyalkanoate synthesis in P. putida) to redirect carbon flux .
- Optimization of C/N ratios using para-coumarate (p-CA) or lignin-derived substrates to enhance yield .
Advanced Research Questions
Q. How can genome-scale metabolic models (GSMMs) optimize this compound titers in Pseudomonas putida?
GSMMs like iJN1411/iJN1463 are integrated with proteomics data using algorithms (e.g., iMAT) to predict gene knockouts that maximize metabolic flux toward this compound. For example:
- Constrained minimal cut sets (cMCS) analysis identified deletions in fumarate-to-malate node genes (PP_0897, PP_0944) and a permease (PP_1378), achieving 76% maximum theoretical yield (MTY) .
- Flux balance analysis (FBA) validated growth-coupled production, while flux variability analysis (FVA) confirmed pathway robustness under bioreactor conditions .
Q. What experimental strategies mitigate trade-offs between high this compound production and biomass yield?
- Proteomics-guided engineering : Deleting flagellar regulator fleQ in P. putida reduced metabolic burden from motility proteins, increasing titers from 2 g/L to 5 g/L .
- Dynamic induction : Delaying inducer (arabinose) addition until post-exponential phase minimizes growth inhibition .
- Modular design : Sequential knockouts (e.g., PP_4120, PP_0158) in P. putida improved titers to 7.3 g/L but required trade-offs in growth rate .
Q. How can researchers reconcile discrepancies in reported this compound titers?
- Standardized quantification : Use spectrophotometry (OD₆₁₂) with DMSO-extracted samples and validate via HPLC or ¹H-NMR .
- Culture condition transparency : Disclose carbon sources (e.g., p-CA vs. glucose), induction timing, and bioreactor parameters (e.g., oxygen transfer rates) .
- Data correction : For example, a study initially reporting 86.3 g/L later corrected to 18.04 g/L due to glucose measurement errors, highlighting the need for rigorous validation .
Q. What methodological considerations are critical when integrating proteomics data with metabolic flux analysis?
- Context-specific modeling : Use iMAT to generate strain-specific models (e.g., iMATD1b539 for P. putida D1b) by constraining reactions based on proteomics-derived enzyme levels .
- Weight-of-evidence approach : Tabulate proteomics, transcriptomics, and flux data to resolve contradictions (e.g., upregulated flagella proteins vs. growth defects) .
- Multi-omics validation : Cross-reference proteomics with RNA-seq and ¹³C-metabolic flux analysis to identify rate-limiting steps (e.g., glutamine synthetase glnA as a bottleneck) .
Methodological Best Practices
Q. How to optimize this compound extraction across different host systems?
- Bacterial hosts : Use dimethylformamide (DMF) or DMSO for cell lysis, followed by sequential washes (methanol, hexane) to remove lipids .
- Fungal hosts : Sonication in DMSO for A. oryzae mycelia, coupled with RP-HPLC (C-18 column) for purity assessment .
- Yield calibration : Generate standard curves (0.01–0.5 mg/mL) at λ=590–612 nm, accounting for solvent-specific absorbance shifts .
Q. What factors influence this compound stability in application-focused research?
- pH : Stable at pH 1.0–11.0 but degrades in strong alkali (e.g., pH >12) .
- Redox agents : Resistant to ascorbic acid (≤2% w/v) but sensitive to H₂O₂ (>1 mM) .
- Metal ions : Ca²⁺/Mg²⁺ enhance stability, while Fe³⁺/Cu²⁺ cause precipitation .
- Light exposure : Protect from UV/visible light to prevent photobleaching .
Tables for Key Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Induction temperature | 28–30°C | Reduces misfolding of BpsA |
| p-CA concentration | 10–20 mM | Maximizes C/N ratio without substrate inhibition |
| Oxygen transfer rate | >150 mmol/L/h | Critical for P. putida aerobic metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
